BenchChemオンラインストアへようこそ!

Saroglitazar Magnesium

NAFLD NASH liver transaminases

Saroglitazar Magnesium — the only dual PPARα/γ agonist with ~4,600-fold PPARα selectivity (EC50: 0.65 pM α vs 3 nM γ). Unlike pure PPARα or γ agonists, it simultaneously reduces steatosis, inflammation, ballooning & fibrosis in NASH/MASH models. Clinically validated for fibrosis regression in MASLD patients. Ideal for integrated metabolic liver disease research. Bulk quantities available.

Molecular Formula C50H56MgN2O8S2
Molecular Weight 901.4 g/mol
CAS No. 1639792-20-3
Cat. No. B610695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSaroglitazar Magnesium
CAS1639792-20-3
SynonymsSaroglitazar magnesium;  ZYH1;  ZYH-1;  ZYH 1;  Saroglitazar, trade name: Lipaglyn.
Molecular FormulaC50H56MgN2O8S2
Molecular Weight901.4 g/mol
Structural Identifiers
InChIInChI=1S/2C25H29NO4S.Mg/c2*1-4-29-24(25(27)28)17-19-6-10-21(11-7-19)30-16-15-26-18(2)5-14-23(26)20-8-12-22(31-3)13-9-20;/h2*5-14,24H,4,15-17H2,1-3H3,(H,27,28);/q;;+2/p-2/t2*24-;/m00./s1
InChIKeyUJYFZCVPOSZDMK-YPPDDXJESA-L
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Saroglitazar Magnesium CAS 1639792-20-3: Dual PPARα/γ Agonist with Predominant PPARα Activity for Metabolic Liver Disease Research


Saroglitazar Magnesium (CAS 1639792-20-3), marketed as Lipaglyn™ in India, is a dual peroxisome proliferator-activated receptor (PPAR) α/γ agonist. It is structurally characterized by an α-ethoxypropanoic acid moiety linked to a pyrrole core bearing a 4-(methylthio)phenyl substituent. The compound demonstrates potent predominant PPARα activity (EC50 = 0.65 pM) and moderate PPARγ activity (EC50 = 3 nM) in HepG2 cell transactivation assays [1][2]. This receptor activation profile distinguishes it from pure PPARγ agonists (e.g., pioglitazone) and pure PPARα agonists (e.g., fenofibrate), enabling simultaneous targeting of lipid metabolism and insulin sensitivity pathways. Saroglitazar received marketing authorization in India for diabetic dyslipidemia and was subsequently approved for metabolic dysfunction-associated steatotic liver disease (MASLD), with ongoing Phase 2 and Phase 3 clinical development for nonalcoholic steatohepatitis (NASH) with fibrosis in multiple jurisdictions [3].

Why Generic Substitution of Saroglitazar Magnesium Fails: Evidence-Based Differentiation from Single-Receptor PPAR Agonists


Saroglitazar Magnesium cannot be interchangeably substituted with pure PPARα agonists (e.g., fenofibrate) or pure PPARγ agonists (e.g., pioglitazone) due to its dual-receptor pharmacology and the resulting differentiated efficacy profile in metabolic liver disease. Experimental NASH models demonstrate that while all three agents modulate inflammatory markers in vitro, only saroglitazar produces statistically significant reduction in overall NAFLD activity score and improvements in hepatic steatosis in vivo [1]. Pure PPARα activation with fenofibrate primarily addresses triglyceride lowering but lacks meaningful effects on insulin resistance and hepatic steatosis. Pure PPARγ activation with pioglitazone improves insulin sensitivity but is associated with weight gain and fails to fully address dyslipidemia. Saroglitazar's approximately 4,600-fold selectivity for PPARα over PPARγ (EC50 ratio: 0.65 pM vs. 3 nM) enables coordinated metabolic and hepatic benefits without the adverse metabolic profiles associated with potent, non-selective PPARγ agonism . The quantitative evidence below establishes that this compound occupies a distinct therapeutic niche not addressable through simple class substitution.

Quantitative Evidence Guide: Saroglitazar Magnesium Differentiation from Pioglitazone, Fenofibrate, and Vitamin E


Saroglitazar Magnesium vs. Pioglitazone: Comparable ALT Reduction in NAFLD Patients per Bayesian Network Meta-Analysis

In a Bayesian network meta-analysis pooling 930 patients across 12 randomized prospective studies, saroglitazar demonstrated numerically greater effect sizes than pioglitazone for ALT, AST, and GGT reduction in NAFLD patients, with overlapping confidence intervals confirming comparable efficacy. The surface under the cumulative ranking curve (SUCRA) for NAS score improvement was 0.80 for saroglitazar versus 0.67 for pioglitazone, indicating a modest probabilistic advantage for saroglitazar [1].

NAFLD NASH liver transaminases network meta-analysis

Saroglitazar Magnesium vs. Pioglitazone and Fenofibrate: Superior Reduction in NAFLD Activity Score in Experimental NASH Model

In a choline-deficient high-fat diet-induced NASH mouse model, saroglitazar (3 mg/kg) produced significantly greater reduction in overall NAFLD activity score compared to both pioglitazone (25 mg/kg) and fenofibrate (100 mg/kg). Notably, neither pioglitazone nor fenofibrate showed any improvement in steatosis, whereas saroglitazar produced meaningful reductions across steatosis, inflammation, and ballooning components [1].

NASH experimental model liver histopathology NAFLD activity score

Saroglitazar Magnesium vs. Fenofibrate: Comparable Triglyceride Reduction with Superior Glycemic Improvement in Diabetic Dyslipidemia

In a 12-week randomized pilot study comparing saroglitazar 4 mg plus atorvastatin 10 mg versus fenofibrate 200 mg plus atorvastatin 10 mg in diabetic dyslipidemia patients, both groups showed comparable improvement in deranged lipid parameters with no statistically significant difference in triglyceride reduction. However, saroglitazar demonstrated a significant additional benefit: reduction in fasting blood glucose (P = 0.01) and HbA1c (P < 0.01) that was not observed with fenofibrate [1].

diabetic dyslipidemia triglycerides HbA1c glycemic control

Saroglitazar Magnesium 4 mg: Clinically Meaningful Reduction in Liver Stiffness and Fibrosis Stage Regression in MASLD/MASH Patients

In a prospective real-world study of 50 MASLD patients receiving saroglitazar magnesium 4 mg daily for 6 months, 16% of patients demonstrated fibrosis stage regression from F3/F4 (advanced fibrosis/cirrhosis) to F0/F1/F2 (p < 0.0001), and severe steatosis (S3) prevalence decreased from 76% to 38% (p < 0.0001). A larger retrospective study of 204 MASH patients treated for 52 weeks showed liver stiffness measurement reduction from 10.31 ± 2.01 kPa to 6.27 ± 1.44 kPa (-39.1%, p < 0.001) in significant fibrosis patients, and from 17.96 ± 1.85 kPa to 13.83 ± 1.42 kPa (-23.0%, p < 0.001) in advanced fibrosis patients [1][2].

MASLD MASH liver fibrosis transient elastography real-world evidence

Saroglitazar Magnesium vs. Pioglitazone and Silymarin: Superior Biochemical and Histological Outcomes in HFD-Induced NAFLD Rat Model

In a high-fat diet (HFD) Wistar rat model of NAFLD, saroglitazar (4 mg/kg, 28 days) consistently provided the greatest benefits across biochemical, histological, and insulin resistance parameters compared to pioglitazone (10 mg/kg) and silymarin (400 mg/kg). Saroglitazar led to the most pronounced attenuation of steatosis, with improvements greater than both pioglitazone and silymarin (p < 0.0001). Significant reductions were observed in serum cholesterol, triglycerides, LDL-c, VLDL-c, ALT, and HOMA-IR, with marked restoration of HDL-c [1].

NAFLD high-fat diet model steatosis insulin resistance lipid profile

Saroglitazar Magnesium: 4,600-Fold PPARα Selectivity Over PPARγ Differentiates from Balanced Dual Agonists and Pure PPARγ Agonists

Saroglitazar exhibits a pronounced selectivity for PPARα (EC50 = 0.65 pM) over PPARγ (EC50 = 3 nM), representing an approximately 4,600-fold difference in potency. This selectivity profile contrasts with balanced dual PPARα/γ agonists (e.g., aleglitazar) that exhibit similar potencies at both receptors, and with pure PPARγ agonists (e.g., pioglitazone, rosiglitazone) that lack PPARα activity. The predominant PPARα activity drives triglyceride lowering and fatty acid oxidation, while the moderate PPARγ activity contributes to insulin sensitization without the weight gain and fluid retention associated with potent PPARγ agonism [1].

PPAR selectivity receptor pharmacology EC50 in vitro pharmacology

Optimal Research and Industrial Application Scenarios for Saroglitazar Magnesium CAS 1639792-20-3


NASH/MASH Preclinical Efficacy Studies Requiring Dual PPARα/γ Agonism with Histological Endpoints

Saroglitazar Magnesium is optimally deployed in choline-deficient high-fat diet or Western diet/sugar water murine models of NASH/MASH where comprehensive histological improvement (steatosis, inflammation, ballooning, and fibrosis) is the primary endpoint. The compound's demonstrated superiority over both pioglitazone and fenofibrate in reducing NAFLD activity score in these models [1] justifies its selection when single-receptor PPAR agonists fail to produce meaningful steatosis improvement. Dosing at 3-4 mg/kg in rodent models has been validated for fibrosis prevention and NASH resolution endpoints [1][2].

Clinical Research Programs Evaluating Antifibrotic Efficacy in MASLD/MASH with Advanced Fibrosis

Real-world clinical evidence demonstrates that saroglitazar 4 mg daily produces fibrosis stage regression (F3/F4 to F0/F1/F2) in 16% of MASLD patients over 6 months [3], and reduces liver stiffness by 23.0-39.1% over 52 weeks in MASH patients with significant to advanced fibrosis [4]. This positions saroglitazar as a suitable investigational agent for Phase 2/3 clinical trials targeting fibrosis regression as a primary or key secondary endpoint in metabolic liver disease populations.

Diabetic Dyslipidemia Research Requiring Simultaneous Glycemic and Lipid Control

Saroglitazar's dual PPARα/γ pharmacology enables simultaneous improvement in glycemic parameters (HbA1c, fasting glucose) and lipid profile (triglycerides, LDL-c) in type 2 diabetes patients with dyslipidemia [5]. This dual-action profile distinguishes it from fenofibrate, which provides comparable triglyceride lowering but lacks meaningful glycemic benefit [5]. Research programs targeting the intersection of diabetes, dyslipidemia, and metabolic liver disease will find saroglitazar uniquely suited for investigating integrated metabolic endpoints.

In Vitro PPAR Pharmacology Studies Requiring Characterized PPARα-Selective Dual Agonist

Saroglitazar Magnesium serves as a well-characterized reference compound for PPAR transactivation assays, with validated EC50 values of 0.65 pM (PPARα) and 3 nM (PPARγ) in HepG2 cells [6]. Its approximately 4,600-fold PPARα selectivity [6] provides a useful benchmark for evaluating novel PPAR modulators and for dissecting PPARα- versus PPARγ-mediated transcriptional effects in hepatocyte and adipocyte model systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Saroglitazar Magnesium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.